molecular formula C22H18O6 B8683559 2,3-Bis(benzyloxy)benzene-1,4-dicarboxylic acid CAS No. 131933-37-4

2,3-Bis(benzyloxy)benzene-1,4-dicarboxylic acid

Cat. No. B8683559
CAS RN: 131933-37-4
M. Wt: 378.4 g/mol
InChI Key: MNGZHXUINUBLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(benzyloxy)benzene-1,4-dicarboxylic acid is a useful research compound. Its molecular formula is C22H18O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Bis(benzyloxy)benzene-1,4-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Bis(benzyloxy)benzene-1,4-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

131933-37-4

Product Name

2,3-Bis(benzyloxy)benzene-1,4-dicarboxylic acid

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

2,3-bis(phenylmethoxy)terephthalic acid

InChI

InChI=1S/C22H18O6/c23-21(24)17-11-12-18(22(25)26)20(28-14-16-9-5-2-6-10-16)19(17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,23,24)(H,25,26)

InChI Key

MNGZHXUINUBLGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2OCC3=CC=CC=C3)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 (56.970 g, 0.102 mol) was dissolved in 200 mL 1:1:EtOH:dioxane in a 1-L round-bottom flask, resulting in a dark orange, clear solution, to which a suspension of LiOH (7.315 g, 0.305 mol) in 75 mL water was added. The flask was fitted with a reflux condenser and magnetically stirred. The emulsion (containing undissolved LiOH) was heated to 60° C. for 12 h, and became a translucent, orange solution. The reaction mixture was filtered through a M glass frit, dissolved in 500 mL basic water, and washed with DCM (3×250 mL). The aqueous layer was acidifed with ˜80 mL conc. HCl, and the resulting white precipitate was filtered and washed with water. The solid was dried using house vacuum overnight, ground into a white powder, and dried on the vacuum line for 12 h (100%).
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2
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56.97 g
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7.315 g
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75 mL
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